molecular formula C7H6FN3O3 B8285890 2-Amino-5-fluoro-3-nitrobenzamide

2-Amino-5-fluoro-3-nitrobenzamide

Cat. No.: B8285890
M. Wt: 199.14 g/mol
InChI Key: SNKSFSLKFURWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-fluoro-3-nitrobenzamide is a substituted benzamide derivative characterized by a benzamide backbone with amino (-NH₂) at position 2, fluoro (-F) at position 5, and nitro (-NO₂) at position 2. This compound’s structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications. The nitro group acts as a strong electron-withdrawing moiety, while the fluorine atom enhances lipophilicity and metabolic stability. Its synthesis typically involves nitration and halogenation steps, with reductive amination for amino group introduction .

Properties

Molecular Formula

C7H6FN3O3

Molecular Weight

199.14 g/mol

IUPAC Name

2-amino-5-fluoro-3-nitrobenzamide

InChI

InChI=1S/C7H6FN3O3/c8-3-1-4(7(10)12)6(9)5(2-3)11(13)14/h1-2H,9H2,(H2,10,12)

InChI Key

SNKSFSLKFURWGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)N)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituent positions and functional groups in analogs of 2-amino-5-fluoro-3-nitrobenzamide:

Compound Name Substituents (Positions) Key Functional Groups CAS Number Source
This compound -NH₂ (2), -F (5), -NO₂ (3) Benzamide, Nitro, Fluoro Not Provided Synthesis
2-Amino-3-chloro-5-nitrobenzamide -NH₂ (2), -Cl (3), -NO₂ (5) Benzamide, Nitro, Chloro Not Provided Structure
2-Amino-5-chlorobenzamide -NH₂ (2), -Cl (5) Benzamide, Chloro 5202-85-7 TCI Catalog
4-Amino-3-chlorobenzoic Acid -NH₂ (4), -Cl (3), -COOH (1) Benzoic Acid, Chloro 2486-71-7 TCI Catalog

Key Observations :

  • Lipophilicity: Fluorine at position 5 improves lipid solubility compared to chlorine in 2-amino-5-chlorobenzamide, which may enhance blood-brain barrier penetration in drug design .
  • Acidity: Carboxylic acid-containing analogs (e.g., 4-amino-3-chlorobenzoic acid) exhibit higher acidity (pKa ~2–3) than benzamides, influencing binding interactions in biological systems .

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